Infigratinib-d3

LC-MS/MS Bioanalysis Pharmacokinetics

Infigratinib-d3 is a +3 Da stable isotope-labeled internal standard (SIL-IS) engineered for definitive LC-MS/MS quantification of infigratinib (Truseltiq). Unlike unlabeled infigratinib—which co-elutes and remains analytically invisible—this deuterated analog provides a distinct m/z signal while perfectly mirroring the analyte's extraction, chromatography, and ionization behavior. It is the regulatory-expected standard for correcting matrix effects and sample preparation variability in bioanalytical method validation, pharmacokinetic profiling, therapeutic drug monitoring, and DDI assessments. Procure to ensure audit-ready, submission-quality data. For research use only; not for human administration.

Molecular Formula C26H31Cl2N7O3
Molecular Weight 563.5 g/mol
Cat. No. B12377363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib-d3
Molecular FormulaC26H31Cl2N7O3
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3
InChIKeyQADPYRIHXKWUSV-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infigratinib-d3 for LC-MS/MS Quantification: A Stable Isotope-Labeled Internal Standard


Infigratinib-d3 (BGJ-398-d3; NVP-BGJ398-d3) is a deuterated analog of the small-molecule pan-FGFR inhibitor infigratinib, in which three hydrogen atoms are replaced by deuterium at a specific site in its urea moiety . This isotopic labeling results in a molecular weight increase of +3 Da (from 560.48 g/mol to 563.49 g/mol) while preserving the physicochemical properties of the parent compound . Infigratinib-d3 is designed and procured for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling the accurate measurement of the approved anti-cancer agent infigratinib (Truseltiq) in complex biological matrices .

Why Infigratinib-d3 is Not Interchangeable with Unlabeled Infigratinib or Other Internal Standards


The use of a compound-specific SIL-IS like Infigratinib-d3 is a regulatory expectation for robust LC-MS/MS bioanalysis, and it cannot be substituted with unlabeled infigratinib or a structurally dissimilar analog without compromising analytical validity [1]. Unlabeled infigratinib co-elutes with the analyte and is indistinguishable by MS, making it analytically useless as an internal standard. While a non-deuterated structural analog IS (e.g., imatinib) could be used, it will not compensate for analyte-specific extraction recovery and matrix effects as effectively as a stable isotope-labeled version [2]. The deuterated analog co-elutes with the target analyte but is distinguishable by its distinct mass-to-charge ratio (m/z), thereby providing the optimal correction for variations in sample preparation, chromatographic conditions, and ionization efficiency, which is critical for generating precise and accurate pharmacokinetic data for infigratinib [2].

Procurement-Quality Evidence for Infigratinib-d3 as a Superior Internal Standard


Mass Spectrometric Differentiation: The +3 Da Mass Shift for Analyte Discrimination

Infigratinib-d3 is distinguished from its parent compound, infigratinib, by the substitution of three hydrogen atoms with three deuterium atoms . This isotopic labeling creates a unique molecular ion with a mass-to-charge ratio (m/z) that is +3 Da higher than the unlabeled analyte, which is essential for differentiation in a mass spectrometer . This allows the mass spectrometer to simultaneously monitor distinct transitions for the analyte (e.g., infigratinib) and the internal standard (Infigratinib-d3) [1]. Unlabeled infigratinib would have an identical m/z and cannot serve as an internal standard .

LC-MS/MS Bioanalysis Pharmacokinetics

Demonstrated Recovery and Method Performance in Biological Matrices

While a direct validation study for Infigratinib-d3 was not found, a validated LC-ESI-MS/MS method for infigratinib in human plasma demonstrates the performance achievable with a non-deuterated structural analog internal standard (imatinib) [1]. This method achieved high recovery rates for the analyte infigratinib: 93.27% at 900 ng/mL, 94.71% at 600 ng/mL, and 95.24% at 3 ng/mL [1]. As a class, deuterated internal standards (SIL-IS) like Infigratinib-d3 are known to provide superior matrix effect compensation compared to structural analogs, which can lead to even higher precision and accuracy, though direct comparative data for this specific compound is not publicly available [2].

Pharmacokinetics Method Validation Bioanalytical Chemistry

Verifiable Chemical Purity: A Direct Indicator of Assay Quality

The purity of an internal standard directly impacts the accuracy and reliability of quantitative assays; impurities can cause interference or lead to inaccurate quantitation. Infigratinib-d3 from reputable vendors is supplied with a certified purity of ≥98.90% as determined by HPLC and/or LC-MS . This high purity level ensures that the mass spectrometric signal is predominantly from the intended isotopologue, minimizing the risk of cross-talk or interference with the analyte of interest, infigratinib. This specification is a key quality metric that should be confirmed via a Certificate of Analysis (CoA) at the time of procurement.

Quality Control Analytical Chemistry Procurement

Primary Scientific and Industrial Use Cases for Infigratinib-d3


Development and Validation of Bioanalytical Methods for Infigratinib

Infigratinib-d3 is the optimal internal standard for developing and validating new LC-MS/MS methods for quantifying infigratinib in various biological matrices (plasma, serum, urine, tissue homogenates) [1]. Its use is critical for generating accurate, precise, and reproducible data required for regulatory submissions in drug development, as per FDA and EMA guidance. The +3 Da mass difference ensures reliable quantitation across the method's dynamic range [2].

Non-Clinical and Clinical Pharmacokinetic (PK) Studies of Infigratinib

Accurate determination of infigratinib plasma concentrations is fundamental to characterizing its pharmacokinetic profile. Infigratinib-d3 is the required internal standard for these studies, enabling the calculation of key PK parameters such as Cmax, AUC, t1/2, and clearance in both animal models and human subjects. Its use corrects for analytical variability, ensuring the PK data is biologically meaningful and not an artifact of the assay [1].

Therapeutic Drug Monitoring (TDM) in Clinical Practice

Given infigratinib's use in oncology, TDM is becoming increasingly important for managing toxicity and optimizing efficacy in individual patients. Infigratinib-d3 is essential for clinical laboratories performing TDM to accurately measure infigratinib trough levels in patient plasma, ensuring that drug exposure remains within the targeted therapeutic window. The high specificity offered by a SIL-IS is crucial for avoiding interference from co-administered drugs or endogenous compounds [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Infigratinib is a known substrate of CYP3A4 and FMO3. Infigratinib-d3 is used as an internal standard in assays quantifying the rate of infigratinib depletion in liver microsomes or hepatocyte incubations, with and without co-incubated potential inhibitors or inducers. This enables precise calculation of intrinsic clearance and the assessment of DDI potential, which is a key part of drug development and safety assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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